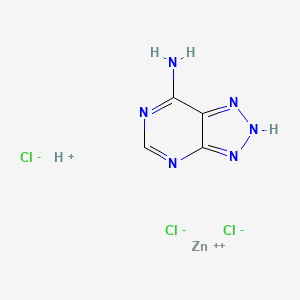

Trichloro(8-azaadeninium)zinc(II)

Description

Propriétés

Numéro CAS |

60866-15-1 |

|---|---|

Formule moléculaire |

C4H5Cl3N6Zn |

Poids moléculaire |

308.9 g/mol |

Nom IUPAC |

zinc;hydron;2H-triazolo[4,5-d]pyrimidin-7-amine;trichloride |

InChI |

InChI=1S/C4H4N6.3ClH.Zn/c5-3-2-4(7-1-6-3)9-10-8-2;;;;/h1H,(H3,5,6,7,8,9,10);3*1H;/q;;;;+2/p-2 |

Clé InChI |

OQXRLSWBJCGBBY-UHFFFAOYSA-L |

SMILES |

[H+].C1=NC2=NNN=C2C(=N1)N.[Cl-].[Cl-].[Cl-].[Zn+2] |

SMILES canonique |

[H+].C1=NC2=NNN=C2C(=N1)N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Synonymes |

trichloro(8-azaadeninium)zinc(II) |

Origine du produit |

United States |

Synthetic Methodologies and Preparation of Trichloro 8 Azaadeninium Zinc Ii

Strategies for the Synthesis of [ZnCl₃(8-azaadeninium)] Complexes

The primary strategy for the synthesis of Trichloro(8-azaadeninium)zinc(II) revolves around the direct complexation of the zinc(II) ion with the 8-azaadenine (B1664206) ligand in an acidic aqueous medium. This approach is favored due to the ready availability of the reactants and the straightforward nature of the reaction. The synthesis is designed to protonate the 8-azaadenine ligand, forming the 8-azaadeninium cation, which then coordinates with the zinc chloride species present in the solution.

The reaction is typically carried out in a single pot, where the precursors are combined and allowed to react under specific conditions to yield the complex. The general synthetic scheme can be represented as:

ZnCl₂ + C₄H₄N₆ → [ZnCl₃(C₄H₅N₆)]

This method leverages the Lewis acidic nature of the zinc(II) ion and the availability of nitrogen donor atoms in the 8-azaadenine ring system for coordination. The acidic environment plays a crucial role in the protonation of the ligand and in controlling the speciation of the zinc chloro complexes in solution, thereby directing the formation of the desired trichloro-coordinated species.

Precursor Selection and Reaction Pathway Design

The selection of precursors is a critical aspect of designing the synthetic pathway for Trichloro(8-azaadeninium)zinc(II). The choice of reactants directly influences the purity and yield of the final product.

Zinc Source: Zinc(II) chloride (ZnCl₂) is the preferred precursor for the zinc ion. Its high solubility in aqueous solutions and the presence of chloride ions, which are integral to the final complex, make it an ideal choice. The use of other zinc salts, such as zinc acetate (B1210297) or zinc nitrate, would necessitate the addition of a chloride source to the reaction mixture, potentially complicating the purification process.

Ligand Source: The organic ligand, 8-azaadenine (C₄H₄N₆), is a purine (B94841) analog that serves as the coordinating species. The purity of the 8-azaadenine is important to prevent the formation of undesired side products.

Solvent and pH Control: The reaction is typically conducted in an aqueous solution. The pH of the solution is a critical parameter and is generally maintained in the acidic range. This is achieved by the addition of a strong acid, such as hydrochloric acid (HCl). The acidic conditions ensure the protonation of the 8-azaadenine at the N(9) position, forming the 8-azaadeninium cation, which is the species that coordinates to the zinc center. The concentration of the acid also influences the equilibrium between different zinc chloro species (e.g., [ZnCl₄]²⁻, [ZnCl₃]⁻), thereby favoring the formation of the desired trichloro complex.

The reaction pathway involves the dissolution of zinc chloride and 8-azaadenine in an acidic aqueous solution. Upon mixing, the zinc(II) ion coordinates with the protonated 8-azaadenine ligand and three chloride ions to form the neutral complex, which then precipitates from the solution as it cools.

Optimization of Reaction Conditions for Targeted Synthesis

The optimization of reaction conditions is essential for maximizing the yield and obtaining a crystalline product of high purity. Key parameters that are typically optimized include:

Stoichiometry of Reactants: The molar ratio of zinc chloride to 8-azaadenine is a crucial factor. While a 1:1 molar ratio is theoretically required for the formation of the complex, slight excesses of one reactant may be explored to drive the reaction to completion.

Concentration of Reactants: The concentrations of the zinc salt and the ligand in the solution can affect the rate of reaction and the quality of the crystals formed. More dilute solutions may lead to slower crystallization and the formation of larger, more well-defined crystals.

pH of the Reaction Mixture: As previously mentioned, the pH must be carefully controlled. An optimal pH range ensures the desired protonation state of the 8-azaadenine ligand and the correct speciation of the zinc chloro complexes.

Reaction Temperature and Time: The reaction is often carried out at an elevated temperature to ensure the complete dissolution of the reactants and to facilitate the reaction. The duration of the heating period is optimized to allow for the completion of the reaction without causing decomposition of the reactants or the product.

Cooling Rate: The rate at which the reaction mixture is cooled significantly impacts the size and quality of the resulting crystals. Slow cooling generally promotes the growth of larger and more ordered crystals, which are easier to isolate and characterize.

A typical optimized procedure involves dissolving equimolar amounts of zinc chloride and 8-azaadenine in a dilute hydrochloric acid solution and heating the mixture to ensure complete dissolution. The solution is then allowed to cool slowly to room temperature, during which time the crystalline product precipitates.

Isolation and Purification Techniques for Crystalline Trichloro(8-azaadeninium)zinc(II)

Once the reaction is complete and the product has crystallized, the next step is to isolate and purify the Trichloro(8-azaadeninium)zinc(II) complex.

Isolation: The primary method for isolating the solid product from the reaction mixture is vacuum filtration . This technique efficiently separates the crystalline solid from the mother liquor. The isolated crystals are then typically washed with a small amount of a suitable solvent to remove any soluble impurities that may be adhering to the surface of the crystals. The choice of washing solvent is critical; it should be a solvent in which the desired product is sparingly soluble, but in which the impurities are readily soluble. Cold water or a cold, dilute acidic solution are often suitable choices.

Purification: If the initial isolated product is not of sufficient purity, recrystallization is the most common purification technique. This process involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the complex decreases, and it crystallizes out, leaving the impurities behind in the solution. The selection of an appropriate solvent system is key to a successful recrystallization.

Drying: After isolation and washing, the purified crystals must be thoroughly dried to remove any residual solvent. This is typically achieved by air-drying, followed by drying in a desiccator under vacuum. It is important to avoid excessive heating during the drying process, as this could lead to the decomposition of the complex.

The purity of the final product can be assessed using various analytical techniques, such as elemental analysis, X-ray crystallography, and spectroscopic methods.

Coordination Chemistry Principles of Trichloro 8 Azaadeninium Zinc Ii

Ligand Design and Donor Atom Specificity of 8-azaadeninium in Zinc(II) Coordination

The 8-azaadeninium cation, a purine (B94841) analog where the carbon at the 8-position is replaced by a nitrogen atom, presents multiple potential donor sites for coordination to a metal ion. In the context of Trichloro(8-azaadeninium)zinc(II), the 8-azaadenine (B1664206) ligand acts as a bidentate ligand, binding to the zinc ion through its nitrogen atoms. ontosight.ai This coordination behavior is a direct consequence of the ligand's electronic structure and the steric accessibility of its nitrogen atoms.

The introduction of a nitrogen atom at the 8-position significantly alters the electron distribution within the purine ring system compared to adenine (B156593). This modification influences the basicity and, consequently, the donor strength of the various nitrogen atoms. In the case of the protonated 8-azaadeninium cation, crystallographic studies have revealed that coordination to the zinc(II) ion occurs specifically through the N(3) atom of the pyrimidine (B1678525) ring. researchgate.net This represents a unique coordination mode for purines and their analogs. researchgate.net The protonation of the ligand at N(1), C(2), and N(8) further directs the coordination to the N(3) position, which retains a lone pair of electrons available for donation. researchgate.net

Analysis of the Pseudotetrahedral Coordination Environment of Zinc(II)

The zinc(II) ion in Trichloro(8-azaadeninium)zinc(II) adopts a pseudotetrahedral coordination geometry. researchgate.net This geometry is a common and stable arrangement for zinc(II) complexes, which possesses a d¹⁰ electronic configuration and therefore exhibits no ligand field stabilization energy, making the coordination geometry primarily dependent on ligand size and electrostatic repulsion. nih.gov

The coordination sphere of the zinc(II) center is completed by three chloride ions and the N(3) atom of the 8-azaadeninium ligand. researchgate.net X-ray crystallographic data reveals that the Zn-N bond length is approximately 2.07 Å, while the Zn-Cl bond lengths range from 2.215 Å to 2.267 Å. researchgate.net These bond lengths are within the typical range for zinc(II) complexes with nitrogen and chloride donors, respectively. mdpi.com

The term "pseudotetrahedral" is used because the four ligands are not identical, leading to slight distortions from a perfect tetrahedral geometry. The different steric bulk and electronic properties of the 8-azaadeninium ligand compared to the chloride ions result in deviations in the bond angles from the ideal 109.5°. This distorted tetrahedral arrangement is a crucial aspect of the complex's structure and influences its stability and reactivity.

| Selected Bond Lengths in Trichloro(8-azaadeninium)zinc(II) | |

| Bond | Length (Å) |

| Zn-N(3) | 2.07(1) |

| Zn-Cl(1) | 2.267(5) |

| Zn-Cl(2) | 2.215(5) |

| Zn-Cl(3) | 2.243(5) |

| Data from Purnell and Hodgson (1976) researchgate.net |

Influence of Chloride Ligands on Zinc(II) Coordination Sphere Stability and Reactivity

The presence of chloride ligands also modulates the reactivity of the zinc(II) center. The coordination of chloride ions can influence the Lewis acidity of the zinc ion, which in turn affects its ability to participate in further reactions, such as ligand exchange. benthamdirect.com In solution, the dissociation of one or more chloride ligands can open up coordination sites on the zinc ion, allowing for interaction with other molecules. benthamdirect.com This dynamic behavior is crucial for the potential biological activity and chemical applications of the complex.

Solution-State Speciation and Ligand Exchange Dynamics

The behavior of Trichloro(8-azaadeninium)zinc(II) in solution is likely complex, involving equilibria between different species. While the solid-state structure is well-defined, in solution, the complex may undergo speciation, where one or more chloride ligands dissociate from the zinc coordination sphere. nih.govbenthamdirect.com This process would be influenced by the nature of the solvent and the concentration of the complex.

Ligand exchange dynamics are a fundamental aspect of the solution chemistry of zinc(II) complexes. researchgate.net Zinc(II) is known for its fast ligand exchange rates, a property attributed to its filled d-shell and lack of ligand field stabilization energy. nih.gov In the context of Trichloro(8-azaadeninium)zinc(II), this means that the chloride ligands and potentially the 8-azaadeninium ligand itself could exchange with solvent molecules or other available ligands in solution.

The study of these dynamics is essential for understanding the mechanism of action if this complex were to be considered for biological applications, as interactions with biological macromolecules would likely involve ligand exchange processes. Techniques such as UV-Vis spectroscopy and NMR can be employed to investigate the speciation and ligand exchange kinetics of such complexes in solution.

Comparative Analysis with Other Zinc-Purine and Zinc-Azapurine Complexes

Comparing Trichloro(8-azaadeninium)zinc(II) with other zinc-purine and zinc-azapurine complexes provides valuable insights into the effects of ligand modification on coordination chemistry.

In many zinc-purine complexes, coordination occurs through the N(7) and/or N(1) positions of the purine ring, depending on the specific purine and the reaction conditions. The unique N(3) coordination observed in Trichloro(8-azaadeninium)zinc(II) highlights the significant electronic perturbation caused by the introduction of the nitrogen atom at the 8-position. researchgate.net

The coordination geometry of zinc in these complexes is also variable, with both tetrahedral and octahedral geometries being common. nih.gov The choice of co-ligands, such as chloride in this case, plays a significant role in determining the final structure. For instance, the use of different auxiliary ligands with other zinc-azapurine systems has led to the formation of mononuclear or one-dimensional chain structures. nih.gov

The stability and reactivity of these complexes also differ. The nature of the purine analog and the coordinated anions can influence the thermal stability, solubility, and potential for ligand exchange. For example, studies on other zinc complexes have shown that the nature of the inorganic ligand (e.g., chloride vs. nitrate) can impact solubility without significantly altering certain biological activities. mdpi.com A comparative analysis of the thermodynamic stability of zinc complexes with different purine analogs would provide a clearer understanding of the structure-property relationships in this class of compounds.

Theoretical and Computational Investigations of Trichloro 8 Azaadeninium Zinc Ii

Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For Trichloro(8-azaadeninium)zinc(II), this would involve:

Geometry Optimization and Prediction of Stable Conformers

Researchers would typically start with the known crystal structure and use DFT to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule in the gas phase. This calculated structure would then be compared to the experimental X-ray diffraction data to validate the computational method. Such a study would confirm the coordination of the zinc(II) ion to the N(3) atom of the 8-azaadeninium cation and the tetrahedral geometry involving three chloride ions, as suggested by initial experimental findings.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Once the optimized geometry is obtained, DFT calculations can reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. Analysis of the spatial distribution of these orbitals would show where electron density is highest and lowest, indicating likely sites for electrophilic and nucleophilic attack. Other calculated electronic properties would include the dipole moment, polarizability, and molecular electrostatic potential, which provides a visual representation of the charge distribution.

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

DFT can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies from a frequency calculation can be compared to an experimental infrared (IR) spectrum to help assign the observed spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which can be compared with experimental UV-Visible spectra. This comparison helps to understand the nature of the electronic transitions occurring within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, typically in a solution or solid state. An MD simulation of Trichloro(8-azaadeninium)zinc(II) would involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. This would allow researchers to observe how the molecule moves, rotates, and interacts with its environment. Key findings from such a simulation could include the stability of the zinc-ligand bonds in solution, the structure of the solvent shell around the complex, and the dynamics of intermolecular hydrogen bonding.

Molecular Interactions of Trichloro 8 Azaadeninium Zinc Ii with Biological Substrates: Mechanistic Insights

Mechanistic Aspects of Zinc(II) Coordination in Bioinorganic Systems relevant to Trichloro(8-azaadeninium)zinc(II)

The biological significance of zinc is intrinsically linked to its versatile coordination chemistry. As a d¹⁰ metal ion, Zn(II) is redox-inert under physiological conditions and exhibits no ligand field stabilization energy, which allows for flexible and dynamic coordination geometries. nih.gov This flexibility is crucial for its role in biological systems, where it can act as a structural component, a catalytic cofactor in enzymes, or a signaling ion. nih.govresearchgate.net The interactions of zinc-containing compounds, such as Trichloro(8-azaadeninium)zinc(II), with biological substrates are governed by the fundamental principles of coordination chemistry, including the nature of the metal ion, the properties of its ligands, and the characteristics of the biological target.

In biological systems, zinc(II) typically displays coordination numbers of four, five, or six, with tetrahedral geometry being the most prevalent, especially in structural roles within proteins. nih.govresearchgate.net Catalytic sites are more flexible, often accommodating four or five ligands to allow space for substrate binding. nih.gov The ligands coordinating zinc in proteins are most commonly provided by the side chains of a few key amino acids: the nitrogen atom of histidine's imidazole (B134444) ring, the sulfur atom of cysteine's thiol group, and the oxygen atoms of the carboxylate groups of aspartate and glutamate. nih.govresearchgate.net

The compound Trichloro(8-azaadeninium)zinc(II) features a zinc(II) ion coordinated to three chloride ions and one 8-azaadeninium molecule, a purine (B94841) analogue. acs.org The 8-azaadeninium ligand, being a nitrogen-rich heterocycle, mimics natural biological ligands like the purine bases in DNA/RNA or the imidazole ring of histidine. nih.gov This structural similarity suggests that the compound's interactions with biological systems will be heavily influenced by the established principles of zinc coordination with N-donor biomolecules.

Role of Amino Acid Residues in Zinc Coordination

The specific amino acid residues that form the coordination sphere of a zinc ion in a metalloprotein are critical in defining its function, stability, and reactivity. The most common residues are histidine, cysteine, glutamate, and aspartate, each offering distinct donor atoms and properties.

Histidine: The imidazole side chain of histidine is a highly effective N-donor ligand for zinc. Its neutral charge at physiological pH and its aromatic nature allow it to participate in various interactions. In many zinc enzymes, the metal is coordinated by two or three histidine residues. researchgate.net The nitrogen donors of the 8-azaadeninium ligand in the title compound present a parallel to the histidine-zinc interaction, suggesting a potential for competitive binding or interaction at histidine-binding sites in proteins.

Cysteine: The thiolate group (S⁻) of cysteine is a soft donor that forms strong covalent bonds with the borderline zinc ion. Cysteine-rich coordination sites, often with four cysteine ligands (Zn(Cys)₄), are characteristic of structural zinc motifs, such as those found in zinc finger proteins, where the zinc ion's primary role is to stabilize the protein fold. wikipedia.org

Glutamate and Aspartate: These residues provide hard oxygen donors through their carboxylate side chains. They can coordinate to zinc in either a monodentate (using one oxygen) or bidentate (using both oxygens) fashion. They are common in the active sites of zinc-dependent hydrolases.

The interaction of Trichloro(8-azaadeninium)zinc(II) with a protein would likely involve displacement of one or more of its labile chloride ligands and subsequent coordination to these amino acid side chains. The preference for a particular residue would be dictated by factors such as the Hard and Soft Acids and Bases (HSAB) principle, steric accessibility, and the geometry of the protein's binding pocket.

| Amino Acid | Side Chain Donor Atom(s) | Typical Role in Zinc Sites |

|---|---|---|

| Histidine (His) | Nitrogen (N) | Catalytic, Structural |

| Cysteine (Cys) | Sulfur (S) | Structural, Catalytic |

| Aspartate (Asp) | Oxygen (O) | Catalytic, Structural |

| Glutamate (Glu) | Oxygen (O) | Catalytic, Structural |

Hard and Soft Acids and Bases (HSAB) Theory in Zinc(II) Bio-coordination

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept that helps predict the stability of metal-ligand complexes. It classifies acids (metal ions) and bases (ligands) as either "hard" or "soft". wikipedia.org Hard acids and bases are small, have a high charge density, and are not easily polarizable, forming predominantly ionic bonds. Soft acids and bases are larger, have a low charge density, and are highly polarizable, forming more covalent bonds. The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

Zinc(II) as an Acid: The Zn(II) ion is typically classified as a borderline acid, although it has significant hard character. nih.govnih.gov This dual nature allows it to interact effectively with a wide range of biological ligands.

Biological Ligands as Bases: The donor atoms of amino acids can be classified as follows:

Hard Bases: Oxygen donors from carboxylates (Asp, Glu) and water.

Borderline Bases: Nitrogen donors from histidine's imidazole ring.

Soft Bases: Sulfur donors from cysteine's thiolate group.

In the context of Trichloro(8-azaadeninium)zinc(II), the Zn(II) center is coordinated to three chloride ions (borderline bases) and the nitrogen atoms of 8-azaadeninium (borderline bases). When this complex approaches a biological substrate like a protein, the HSAB principle can predict its potential binding partners. The borderline nature of the Zn(II) ion allows it to readily interact with the borderline nitrogen of histidine or the hard oxygen donors of aspartate and glutamate, which are common in enzyme active sites. Its interaction with soft cysteine residues is also highly feasible and is a hallmark of many structural zinc sites.

Research on zinc complexes with ligands similar to 8-azaadenine (B1664206), such as those with triazolopyrimidine, shows they can interact with biomolecules like DNA. nih.gov This interaction is often driven by the ligand's ability to intercalate between DNA base pairs, a process facilitated by the metal center. nih.govnih.gov The Zn(II) ion, acting as a strong Lewis acid, can also promote hydrolytic cleavage of DNA or RNA. nih.gov Therefore, Trichloro(8-azaadeninium)zinc(II) could potentially target nucleic acids, with the 8-azaadeninium ligand participating in π-stacking interactions with the purine and pyrimidine (B1678525) bases of DNA, while the zinc ion coordinates to phosphate (B84403) oxygen atoms or the N7 position of guanine. nih.govresearchgate.net

| Category | Acids (Metal Ions) | Bases (Ligand Donor Atoms/Groups) | Interaction Principle |

|---|---|---|---|

| Hard | H⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺ | H₂O, OH⁻, F⁻, R-COO⁻ (Asp, Glu), PO₄³⁻, R-OH | Hard-Hard & Soft-Soft interactions are favored. |

| Borderline | Zn²⁺ , Fe²⁺, Cu²⁺, Ni²⁺ | Br⁻, Cl⁻, N₃⁻, Imidazole (His), Pyridine, Purines | |

| Soft | Cu⁺, Ag⁺, Au⁺, Hg²⁺, Pt²⁺ | H⁻, I⁻, SCN⁻, R-S⁻ (Cys), R-SH, R₂S |

Future Research Directions and Open Questions in Trichloro 8 Azaadeninium Zinc Ii Chemistry

Design and Synthesis of Novel Trichloro(8-azaadeninium)zinc(II) Derivatives

The future of Trichloro(8-azaadeninium)zinc(II) chemistry is intrinsically linked to the design and synthesis of novel derivatives. The parent compound offers a versatile scaffold for modification, allowing for the fine-tuning of its electronic, steric, and bioactive properties. Future synthetic efforts will likely focus on two primary areas: modification of the 8-azaadenine (B1664206) ligand and substitution of the chloride co-ligands.

Systematic modifications to the 8-azaadenine ring, such as the introduction of functional groups at various positions, could profoundly impact the compound's solubility, lipophilicity, and specific biological interactions. For instance, the incorporation of bulky substituents could create steric hindrance, influencing the coordination geometry and reactivity of the zinc center. Conversely, the addition of hydrogen-bond donors or acceptors could enhance the compound's ability to interact with specific biological targets.

Advanced Spectroscopic Techniques for Enhanced Structural and Dynamic Characterization

A deeper understanding of the structure and dynamics of Trichloro(8-azaadeninium)zinc(II) and its derivatives is paramount. While standard spectroscopic techniques provide foundational data, the application of more advanced methods will be crucial for elucidating subtle structural features and dynamic processes.

Future research should increasingly employ multi-dimensional and variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 2D NOESY and ROESY can provide through-space correlations, offering definitive insights into the three-dimensional structure in solution. Variable-temperature NMR studies, which have been used to investigate the solution behavior of other zinc complexes, can reveal information about dynamic equilibria, such as the potential for monomer-dimer exchange or ligand dissociation. rsc.org

In addition to NMR, advanced vibrational spectroscopic techniques like Resonance Raman and Terahertz (THz) spectroscopy could provide valuable information. Resonance Raman can selectively probe the vibrations associated with the metal-ligand bonds, offering a sensitive tool for studying the coordination environment of the zinc ion. THz spectroscopy, on the other hand, is well-suited for probing low-frequency motions, such as intermolecular vibrations and lattice modes in the solid state, providing a more complete picture of the compound's dynamics. A summary of potentially impactful spectroscopic techniques is presented in Table 1.

| Spectroscopic Technique | Information Gained | Potential Application to Trichloro(8-azaadeninium)zinc(II) |

| Multi-dimensional NMR | 3D structure in solution, intermolecular interactions | Elucidating the precise conformation and potential for self-assembly. |

| Variable-Temperature NMR | Dynamic processes, ligand exchange kinetics | Studying the stability of the complex and its reactivity in solution. rsc.org |

| Resonance Raman Spectroscopy | Metal-ligand vibrational modes | Probing the coordination environment of the zinc ion with high sensitivity. |

| Terahertz (THz) Spectroscopy | Low-frequency molecular motions, crystal lattice dynamics | Understanding the solid-state properties and polymorphism. |

| X-ray Absorption Spectroscopy (XAS) | Local coordination environment and oxidation state | Characterizing the zinc center in non-crystalline or dilute samples. |

Development of Sophisticated Computational Models for Complex Biological Systems

Computational modeling is an indispensable tool in modern chemistry, and its application to Trichloro(8-azaadeninium)zinc(II) is set to expand significantly. The development of more sophisticated computational models will be essential for predicting the behavior of this compound in complex biological environments.

Future modeling efforts will likely move beyond simple gas-phase or implicit solvent models to more realistic simulations that explicitly include the biological milieu. The use of quantum mechanics/molecular mechanics (QM/MM) hybrid methods will be crucial for studying the interaction of Trichloro(8-azaadeninium)zinc(II) with biomolecules such as proteins and nucleic acids. These methods allow for a high-level quantum mechanical treatment of the zinc complex and its immediate environment, while the larger biological system is treated with more computationally efficient molecular mechanics force fields.

Furthermore, the development of machine learning-based approaches, such as neural network potentials, holds great promise for modeling zinc complexes. nih.gov These methods, trained on large datasets of quantum chemical calculations, can provide the accuracy of ab initio methods at a fraction of the computational cost, enabling the simulation of larger systems over longer timescales. nih.gov This will be particularly important for studying processes such as the transport of the complex across cell membranes or its binding to a target protein. A comparison of relevant computational methods is provided in Table 2.

| Computational Method | Key Features | Application to Trichloro(8-azaadeninium)zinc(II) Systems |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. | Calculating electronic structure, reaction energies, and spectroscopic properties. shahroodut.ac.ir |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-level QM treatment of the active site with MM for the environment. | Modeling interactions with large biomolecules like enzymes and DNA. |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the dynamic evolution of the system using on-the-fly quantum calculations. | Studying reaction mechanisms and ligand exchange processes in explicit solvent. |

| Neural Network Potentials (NNPs) | Machine learning models trained on quantum chemistry data for high efficiency. | Enabling large-scale simulations of the compound in complex biological environments. nih.gov |

Exploration of New Methodologies for Studying Ligand Exchange and Reactivity

The reactivity of Trichloro(8-azaadeninium)zinc(II), particularly its ligand exchange processes, is a critical determinant of its biological activity and potential toxicity. The development of new methodologies to study these processes under physiologically relevant conditions is a key area for future research.

A significant challenge in studying zinc complexes is the extremely low concentration of free zinc ions in biological systems. nih.gov This necessitates the use of highly sensitive techniques that can probe ligand exchange reactions directly, without relying on the presence of free zinc. Advanced stopped-flow and quenched-flow techniques, coupled with sensitive detection methods like fluorescence or mass spectrometry, could provide kinetic data on the rates of ligand exchange with biologically relevant nucleophiles.

Moreover, the use of isotopically labeled derivatives of Trichloro(8-azaadeninium)zinc(II) could open up new avenues for studying its reactivity. For example, the use of zinc isotopes in conjunction with techniques like inductively coupled plasma mass spectrometry (ICP-MS) could allow for the tracing of the zinc ion as it is exchanged between different ligands. Similarly, the incorporation of stable isotopes such as ¹³C and ¹⁵N into the 8-azaadenine ligand would facilitate NMR-based studies of its binding and exchange dynamics.

Contribution to the Fundamental Understanding of Metal-Nucleobase Interactions

The study of Trichloro(8-azaadeninium)zinc(II) and its derivatives will continue to make significant contributions to our fundamental understanding of metal-nucleobase interactions. The 8-azaadenine ligand, with its additional nitrogen atom in the purine (B94841) ring system, provides a unique platform for investigating how subtle changes in the electronic structure of a nucleobase can influence its coordination to a metal ion.

Future research in this area will likely focus on comparative studies, where the coordination chemistry of Trichloro(8-azaadeninium)zinc(II) is compared with that of its natural adenine (B156593) counterpart and other purine analogues. Such studies, combining experimental and computational approaches, can help to dissect the various factors that contribute to the stability and reactivity of metal-nucleobase complexes, including the nature of the metal ion, the electronic properties of the nucleobase, and the influence of the surrounding environment.

Ultimately, a deeper understanding of these fundamental interactions is essential for the rational design of new metal-based drugs and catalysts. The insights gained from studying Trichloro(8-azaadeninium)zinc(II) will not only advance the chemistry of this specific compound but will also have broader implications for the fields of bioinorganic chemistry, medicinal chemistry, and materials science.

Q & A

Q. What are the optimal conditions for synthesizing Trichloro(8-azaadeninium)zinc(II) to ensure high yield and purity?

Methodological Answer:

- Precursor Selection : Use anhydrous zinc chloride (ZnCl₂) due to its hygroscopic nature and high solubility in polar solvents like ethanol or acetone, which facilitates ligand coordination .

- Ligand Ratio : Maintain a 1:3 molar ratio of 8-azaadeninium ligand to ZnCl₂ to prevent incomplete complexation. Excess ligand may lead to byproducts.

- Solvent System : Conduct reactions under anhydrous conditions in aprotic solvents (e.g., THF) to avoid hydrolysis of ZnCl₂. Post-synthesis, precipitate the complex using diethyl ether .

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate the pure complex. Confirm purity via elemental analysis and NMR spectroscopy .

Q. How can the coordination geometry of Trichloro(8-azaadeninium)zinc(II) be experimentally determined?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation of a saturated acetonitrile solution. XRD analysis will reveal bond lengths, angles, and Zn²⁺ coordination (tetrahedral vs. octahedral) .

- Spectroscopic Techniques :

- Magnetic Susceptibility : Paramagnetic behavior (if any) can indicate unpaired electrons in distorted geometries .

Advanced Research Questions

Q. How do pH variations affect the stability and reactivity of Trichloro(8-azaadeninium)zinc(II) in aqueous solutions?

Methodological Answer:

- Controlled pH Titration : Use a pH-stat to monitor ligand dissociation. At pH < 4, Zn²⁺ may hydrolyze to Zn(OH)⁺, destabilizing the complex. At pH > 7, 8-azaadeninium may deprotonate, altering coordination .

- Thermodynamic Modeling : Apply the Pitzer model to predict activity coefficients and stability constants in saline solutions. Compare with experimental data from potentiometric titrations .

- Spectroelectrochemical Analysis : Use cyclic voltammetry to track redox shifts under varying pH. A reversible Zn²⁺/Zn⁰ wave indicates electrochemical stability .

Q. What mechanistic insights can be gained from comparing Trichloro(8-azaadeninium)zinc(II) with analogous complexes (e.g., Pb(II) or Cd(II) derivatives)?

Methodological Answer:

- Structural Comparisons : Analyze XRD data of Pb(II) trichloro complexes (octahedral → tetrahedral transitions ) to assess geometric flexibility. For Cd(II), compare ionic radii (Cd²⁺: 0.95 Å vs. Zn²⁺: 0.74 Å) and ligand binding entropy .

- Reactivity Studies : Perform ligand substitution reactions (e.g., with thiocyanate) to determine kinetic lability. Use stopped-flow spectroscopy to measure rate constants .

- DFT Calculations : Model electron density maps to identify differences in metal-ligand bond covalency. Higher covalency in Zn²⁺ complexes may explain enhanced catalytic activity vs. Cd(II) .

Q. How can contradictions in reported thermodynamic data for Trichloro(8-azaadeninium)zinc(II) be resolved?

Methodological Answer:

- Data Harmonization : Compile ΔfH° (enthalpy of formation) and log K (stability constant) values from multiple sources. Apply the Cohen’s d statistic to quantify discrepancies .

- Error Source Analysis :

- Cross-Validation : Compare results with in silico predictions (e.g., COSMO-RS solvation models) to identify outliers .

Data Presentation Guidelines

Q. What statistical methods are appropriate for analyzing spectroscopic or crystallographic data?

Methodological Answer:

- Crystallographic Data : Report R-factors and residual density peaks. Use Mercury software for structural visualization and bond-length analysis .

- Spectroscopic Replicates : Apply Grubbs’ test to remove outliers in UV-Vis absorbance measurements. Report mean ± SD (n ≥ 3) .

- Multivariate Analysis : For complex datasets (e.g., FT-IR peak shifts), use principal component analysis (PCA) to identify clustering patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.